molecular formula C17H15F3N2O2 B6475384 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2640978-03-4

1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6475384
CAS No.: 2640978-03-4
M. Wt: 336.31 g/mol
InChI Key: BZVFMESCAMFKJV-UHFFFAOYSA-N
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Description

This compound features a central azetidine ring substituted at the 1-position with a pyridin-4-yloxy group and at the 3-position with a 3-(trifluoromethyl)phenylacetyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the trifluoromethylphenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(3-pyridin-4-yloxyazetidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(8-13)9-16(23)22-10-15(11-22)24-14-4-6-21-7-5-14/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFMESCAMFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridin-4-yloxy intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to introduce the pyridin-4-yloxy group.

    Synthesis of the azetidine ring: The azetidine ring can be formed through cyclization reactions involving suitable amine and halogenated precursors.

    Coupling of the intermediates: The pyridin-4-yloxy intermediate is then coupled with the azetidine intermediate under appropriate conditions to form the desired product.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenyl rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases and conditions.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Industrial Applications: It may have applications in the development of new materials and chemicals for industrial use.

Mechanism of Action

The mechanism of action of 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one C20H18F3N2O2 381.37 Pyridin-4-yloxy, trifluoromethylphenyl High rigidity, potential kinase affinity
1-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one C21H19F3N4O2 416.40 Triazole, phenoxymethyl Enhanced solubility, metabolic stability
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one C11H12F2N2O 238.23 Aminoazetidine, difluorophenyl Improved BBB penetration
1-[3-(Morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one C12H13F3N2O2 274.24 Morpholine, trifluoromethylpyridine High polarity, kinase inhibitor scaffold

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